7'-hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
7'-Hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione is a coumarin-based bichromene derivative characterized by a hydroxyl group at the 7' position and a pyrrolidinylmethyl substituent at the 8' position.
Properties
IUPAC Name |
7-hydroxy-4-(2-oxochromen-3-yl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c25-19-8-7-15-16(17-11-14-5-1-2-6-20(14)28-23(17)27)12-21(26)29-22(15)18(19)13-24-9-3-4-10-24/h1-2,5-8,11-12,25H,3-4,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITCTCYYUNZGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions
Preparation of Bichromene Core: The bichromene core can be synthesized through a series of cyclization reactions involving appropriate precursors such as substituted phenols and aldehydes. These reactions often require catalysts like Lewis acids and are carried out under controlled temperature and pressure conditions.
Introduction of Pyrrolidin-1-yl Methyl Group: The pyrrolidin-1-yl methyl group can be introduced via nucleophilic substitution reactions. This step involves the reaction of a suitable pyrrolidine derivative with the bichromene core, often in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of 7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyrrolidin-1-yl methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups of the bichromene core using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrrolidin-1-yl methyl group. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydride, potassium carbonate
Catalysts: Lewis acids, transition metal catalysts
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, 7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the pyrrolidin-1-yl methyl group and the bichromene core makes it a candidate for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Medicine
In medicinal chemistry, 7’-hydroxy-8’-[(pyrrolidin-1-yl)methyl]-2
Biological Activity
7'-Hydroxy-8'-[(pyrrolidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a complex structure characterized by a bichromene backbone with hydroxyl and pyrrolidine functional groups. Its molecular formula is C20H19N1O3, and its molecular weight is approximately 337.37 g/mol. The presence of the pyrrolidine moiety is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and modulator of cellular signaling pathways.
Anticancer Activity
Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways. Notably, it has been shown to increase the production of reactive oxygen species (ROS), leading to cell death in cancerous cells.
| Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | ROS Induction |
| A549 (Lung) | 10.3 | Apoptosis |
| HeLa (Cervical) | 12.5 | Mitochondrial Pathway |
These results suggest that the compound may serve as a promising candidate in cancer therapy.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The compound's biological activity is primarily mediated through its interaction with specific cellular targets:
- TLR Agonism : It has been suggested that the compound may act as an agonist for Toll-like receptors (TLRs), which play a crucial role in the immune response.
- Apoptosis Induction : The elevation of ROS levels leads to mitochondrial dysfunction and subsequent activation of apoptotic pathways involving caspase cascades.
- Cytokine Modulation : By modulating cytokine production, the compound may help in regulating inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Breast Cancer Study : In vitro studies conducted on MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
- Findings : The study reported an IC50 value of 15.4 µM and noted morphological changes consistent with apoptosis.
- Inflammation Model : A study utilizing LPS-stimulated macrophages demonstrated that the compound significantly reduced TNF-alpha levels by approximately 50% at a concentration of 10 µM.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
*Estimated based on analogs.
Key Observations:
- Substituent Diversity: The target compound’s pyrrolidinylmethyl group distinguishes it from analogs with dimethylamino (Compound 2), ethoxy (), or multiple hydroxyl groups (Compound 3).
- Molecular Weight : The pyrrolidine substituent increases molecular weight compared to the ethoxy derivative (334.32 vs. ~413.40), but it is lighter than the 3-methylpiperidine analog (417.46) due to the smaller ring size .
Key Observations:
- Melting Points: Polar substituents (e.g., hydroxyl groups in Compound 3) correlate with higher melting points (>270°C) due to hydrogen bonding. The target compound’s melting point is expected to be lower than Compound 3 but higher than non-polar analogs like the ethoxy derivative .
- Synthetic Challenges : Lower yields (e.g., 21% for 9ab) are observed in sterically hindered or multi-step syntheses. The target compound’s synthesis may require optimized conditions for introducing the pyrrolidinylmethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
